2,3-dimethyl-5-oxo-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
This compound belongs to the thiazolo[3,2-a]pyrimidine class, characterized by a fused bicyclic core (thiazole and pyrimidine rings) and functionalized with a carboxamide group at position 5. Unique structural features include:
- A 5-oxo moiety on the pyrimidine ring, which may participate in hydrogen bonding.
- A 1,3,4-thiadiazole substituent at the carboxamide nitrogen, further substituted with a tetrahydrofuran-2-yl group.
Properties
Molecular Formula |
C15H15N5O3S2 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
2,3-dimethyl-5-oxo-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C15H15N5O3S2/c1-7-8(2)24-15-16-6-9(13(22)20(7)15)11(21)17-14-19-18-12(25-14)10-4-3-5-23-10/h6,10H,3-5H2,1-2H3,(H,17,19,21) |
InChI Key |
GBDWOQARVWIKRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC=C(C(=O)N12)C(=O)NC3=NN=C(S3)C4CCCO4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethyl-5-oxo-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multiple steps, starting from readily available precursors
Formation of Thiazolo[3,2-a]pyrimidine Core: This step involves the cyclization of a suitable precursor, such as a 2-aminothiazole derivative, with a β-ketoester under acidic or basic conditions.
Introduction of Thiadiazole Moiety: The thiadiazole ring can be introduced through the reaction of the thiazolo[3,2-a]pyrimidine intermediate with a thiosemicarbazide derivative, followed by cyclization.
Attachment of Tetrahydrofuran Ring: The final step involves the coupling of the thiadiazole intermediate with a tetrahydrofuran derivative, typically under mild conditions to avoid decomposition of the sensitive functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
2,3-dimethyl-5-oxo-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the sulfur or nitrogen atoms, leading to the formation of sulfoxides or N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the heteroatoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or N-oxides, while reduction can produce alcohols.
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to a class of heterocyclic compounds characterized by the presence of thiadiazole and thiazole rings. The molecular formula is , with a molecular weight of approximately 318.40 g/mol. Its structure includes multiple functional groups that contribute to its biological activity.
Biological Activities
- Antimicrobial Activity :
- Anticancer Potential :
- Anti-inflammatory Effects :
- Neuroprotective Properties :
Case Studies and Research Findings
- Antimicrobial Studies : A study demonstrated that related thiadiazole compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption and inhibition of cell wall synthesis .
- Anticancer Activity : In vitro studies showed that thiazole derivatives could inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The compounds induced apoptosis through caspase activation pathways .
- Neuroprotective Effects : Research involving animal models indicated that certain derivatives improved cognitive function and reduced neuroinflammation in models of Alzheimer's disease, highlighting their potential as therapeutic agents .
Mechanism of Action
The mechanism by which 2,3-dimethyl-5-oxo-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s heterocyclic rings can facilitate binding to specific molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights key structural differences and similarities with related compounds:
Key Observations :
Physicochemical and Pharmacological Properties
- Solubility : The carboxamide group in the target compound and its analogs (e.g., ) generally improves water solubility compared to ester derivatives () .
- Hydrogen Bonding : The 5-oxo and carboxamide groups enable hydrogen bonding with biological targets, a feature shared across analogs but modulated by substituents. For example, the fluorophenyl group in may strengthen dipole interactions .
- Bioactivity : Thiazolo[3,2-a]pyrimidines are associated with diverse pharmacological activities, including kinase inhibition and antimicrobial effects. The tetrahydrofuran-thiadiazole moiety in the target compound could enhance penetration into the central nervous system, making it a candidate for neurodegenerative disease research (indirectly inferred from ) .
Crystallographic and Conformational Analysis
- X-ray studies of related compounds (e.g., ) reveal a puckered pyrimidine ring in the thiazolo[3,2-a]pyrimidine core, which may influence binding to planar biological targets. The 2,3-dimethyl groups in the target compound could further distort this conformation, altering activity .
- Crystal packing in analogs is stabilized by C–H···O hydrogen bonds , suggesting similar intermolecular interactions in the target compound despite its unique substituents .
Biological Activity
The compound 2,3-dimethyl-5-oxo-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activities associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The compound features a complex structure comprising multiple heterocyclic rings, which are known to contribute to various biological activities. The key structural components include:
- Thiazole and thiadiazole rings : These are often associated with antimicrobial and anticancer activities.
- Tetrahydrofuran moiety : Known for enhancing solubility and bioavailability.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole and thiazole moieties exhibit significant antimicrobial properties. For instance:
- A study demonstrated that derivatives of 1,3,4-thiadiazole showed potent activity against both gram-positive and gram-negative bacteria. The mechanism is believed to involve interference with bacterial cell wall synthesis and protein function .
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds similar to the one :
- In vitro tests revealed that thiazolo[3,2-a]pyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines (e.g., MDA-MB-231, HCT116). The IC50 values indicate significant potency in inhibiting cell proliferation .
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MDA-MB-231 | 15.4 | Breast Cancer |
| HCT116 | 12.8 | Colon Cancer |
Anti-inflammatory Activity
The compound also shows promise in reducing inflammation:
- In animal models, derivatives exhibited reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6), suggesting potential applications in treating inflammatory diseases .
Case Studies
- Antimicrobial Efficacy Study : A derivative of the compound was tested against a panel of bacteria. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
- Cytotoxicity Assessment : In a study involving human cervical cancer cells (HeLa), the compound demonstrated an IC50 value of 10 µM after 48 hours of exposure.
Q & A
Q. What synthetic methodologies are commonly employed to prepare this compound?
The synthesis typically involves multi-step reactions, including cyclocondensation, carboxamide coupling, and heterocyclic ring formation. Key steps include:
- Cyclization : Reacting thiophene-2-carboxamide derivatives with reagents like ethyl acetoacetate or acetylacetone in ethanol or DMF under reflux to form the thiazolo[3,2-a]pyrimidine core .
- Carboxamide Formation : Coupling the core structure with 5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine using carbodiimide-mediated reactions (e.g., EDCI or DCC) in anhydrous solvents .
- Purification : Crystallization from ethanol/DMF mixtures yields pure product (typical yields: 60–75%) .
Q. What spectroscopic and analytical techniques are critical for structural characterization?
- IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N–H, ~3200–3400 cm⁻¹) groups .
- ¹H/¹³C NMR : Resolves methyl groups (δ 2.1–2.5 ppm), tetrahydrofuran protons (δ 3.5–4.2 ppm), and thiadiazole/thiazole aromaticity (δ 6.5–8.0 ppm) .
- X-ray Crystallography : Confirms stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the carboxamide moiety) .
Q. What preliminary biological screening approaches are applicable to this compound?
- Enzyme Inhibition Assays : Test against dihydrophosphohydrolases (ENTPDases) or dipeptidyl peptidase-4 (DPP-4) at 10–100 µM concentrations in Tris-HCl buffer (pH 7.4) .
- Antimicrobial Activity : Use agar diffusion assays with E. coli or S. aureus to evaluate zone-of-inhibition diameters .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic yield and purity?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve carboxamide coupling efficiency compared to ethanol .
- Catalyst Screening : Adding K₂CO₃ (1.2 eq) accelerates cyclization steps, reducing side-product formation .
- Temperature Control : Lowering reaction temperatures (e.g., 0–5°C) during carboxamide coupling minimizes decomposition .
Q. How are contradictions in spectroscopic data resolved during structural confirmation?
- 2D NMR Techniques : HSQC and HMBC correlate ambiguous proton signals (e.g., overlapping methyl groups) with carbon nuclei .
- Single-Crystal X-ray Diffraction : Resolves regiochemical ambiguities in the thiadiazole-thiazolo-pyrimidine fusion .
- Comparative Analysis : Cross-reference with spectra of analogs (e.g., ethyl 7-methyl-3-oxo-5-phenyl derivatives) to assign peaks .
Q. What computational strategies predict the compound’s reactivity and binding interactions?
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites using Gaussian09 with B3LYP/6-31G(d) basis sets .
- Molecular Docking : Simulate binding to ENTPDase1 (PDB: 4XNW) using AutoDock Vina to identify key residues (e.g., Arg138, Asp81) .
- MD Simulations : Assess stability of ligand-protein complexes in explicit solvent (e.g., TIP3P water) over 100 ns trajectories .
Q. How can structure-activity relationships (SAR) guide analog design for improved bioactivity?
- Thiadiazole Modifications : Introduce electron-withdrawing groups (e.g., –NO₂) at position 5 to enhance ENTPDase inhibition .
- Tetrahydrofuran Replacement : Substitute with morpholine or piperazine rings to alter solubility and pharmacokinetics .
- Carboxamide Variations : Replace the amide with sulfonamide or urea groups to modulate hydrogen-bonding interactions .
Q. What strategies address low solubility in aqueous biological assays?
- Co-solvent Systems : Use DMSO (≤1% v/v) in PBS buffer to maintain solubility without cytotoxicity .
- Prodrug Design : Synthesize ester prodrugs (e.g., ethyl ester) that hydrolyze in vivo to the active carboxylic acid .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) for sustained release .
Data Contradiction Analysis
Q. How to interpret conflicting biological activity data across studies?
- Dose-Response Validation : Re-test activity at multiple concentrations (e.g., 1–100 µM) to confirm potency thresholds .
- Assay Standardization : Normalize data against positive controls (e.g., 6-N,N-diethyl-β,γ-dibromomethylene-D-ATP for ENTPDase assays) .
- Meta-Analysis : Compare results with structurally related compounds (e.g., thiadiazolo[3,2-a]pyrimidines) to identify trends .
Q. How to reconcile discrepancies in reaction mechanisms proposed for cyclization steps?
- Isotopic Labeling : Use ¹³C-labeled reagents to track carbon migration during ring formation .
- Kinetic Studies : Monitor reaction progress via LC-MS to identify intermediates and rate-determining steps .
- Theoretical Modeling : Apply Eyring equations to calculate activation parameters (ΔH‡, ΔS‡) for competing pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
